molecular formula C9H6O4 B1342582 [2,2'-Bifuran]-5-carboxylic acid CAS No. 856122-70-8

[2,2'-Bifuran]-5-carboxylic acid

Cat. No. B1342582
CAS RN: 856122-70-8
M. Wt: 178.14 g/mol
InChI Key: LSHBJDUGWLRJNU-UHFFFAOYSA-N
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Description

The compound “[2,2'-Bifuran]-5-carboxylic acid” is not directly mentioned in the provided papers. However, the papers do discuss various furan carboxylic acid derivatives, which are compounds with a furan ring and a carboxylic acid functional group. These compounds are of interest due to their potential applications in pharmaceuticals and polymers, and as hypolipidemic agents .

Scientific Research Applications

Biosynthesis and Furan-Based Carboxylic Acids

Research has shown the development of selective oxidation methods for biologically converting furfurals into furan-based carboxylic acids using recombinant strains like Escherichia coli HMFOMUT. These strains exhibit high tolerance towards potential inhibitors and can produce furan-based carboxylic acids, highlighting their potential industrial applications (Wang, Gong, & He, 2020).

Enzyme Cascade for Furan Carboxylic Acids Synthesis

A dual-enzyme cascade system involving galactose oxidase and alcohol dehydrogenases has been constructed for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural. This method exploits the catalytic promiscuity of alcohol dehydrogenases and offers a promising approach for producing biobased building blocks in pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).

Synthesis of Furan Derivative Amino Acids

A bicyclic lactone derived from cellulose has been used to prepare a new δ-sugar amino acid. This compound has potential applications in the creation of peptidomimetics with restricted structures, offering insights into new chemical synthesis pathways (Defant et al., 2011).

Production of Acid Chloride Derivatives

Studies have demonstrated the production of acid chloride derivatives from aldehydes like 5-(chloromethyl)furfural, which are vital intermediates for producing furoate ester biofuels and polymers (Dutta, Wu, & Mascal, 2015).

Catalytic Synthesis of Furandicarboxylic Acid

There has been significant research in transforming furoic acid into 2,5-furandicarboxylic acid, a renewable alternative to p-phthalic acid in the polymer industry. This transformation involves a series of steps including bromination and carbonylation, demonstrating a novel route in biomass utilization (Zhang, Lan, Chen, Yin, & Li, 2017).

Biomass-Derived Furancarboxylic Acids and Reduction Systems

Research on catalytic reduction systems for furancarboxylic acids, produced from biomass conversions, has been reviewed. These systems retain the carboxylic acid moiety and have significant industrial importance (Nakagawa, Yabushita, & Tomishige, 2021).

Biocatalytic Production of Furan Carboxylic Acids

There is ongoing research on the biocatalytic production of furan carboxylic acids using engineered Escherichia coli cells. This approach significantly enhances oxidation processes, demonstrating the potential of biocatalysis in industrial applications (Zhang, Wang, Li, Guo, Zong, & Li, 2020).

Future Directions

The future directions for “[2,2’-Bifuran]-5-carboxylic acid” involve its use in the modification of poly(ethylene terephthalate) (PET) to obtain copolyesters with increased biocarbon content and improved properties compared with PET . This suggests potential applications in advanced packaging .

Biochemical Analysis

Biochemical Properties

[2,2’-Bifuran]-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of bio-based polymers and resins. It interacts with enzymes such as furan-based dimethacrylate synthases, which facilitate the formation of dimethacrylate resins . These interactions are essential for the production of bio-derived materials that can replace traditional petroleum-based products. The compound’s ability to form stable complexes with various proteins and enzymes highlights its importance in biochemical synthesis and industrial applications.

Cellular Effects

The effects of [2,2’-Bifuran]-5-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, [2,2’-Bifuran]-5-carboxylic acid has been observed to affect cellular metabolism by altering the flux of metabolic intermediates, thereby impacting overall cellular function and energy production.

Molecular Mechanism

At the molecular level, [2,2’-Bifuran]-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and protein synthesis . The compound’s ability to bind to specific sites on enzymes and proteins allows it to modulate their activity, thereby influencing various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2,2’-Bifuran]-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that [2,2’-Bifuran]-5-carboxylic acid can have sustained effects on cellular metabolism and function, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of [2,2’-Bifuran]-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic activity and improve cellular function . At higher doses, it can lead to toxic effects and adverse reactions, highlighting the importance of dosage optimization in experimental settings. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental.

Metabolic Pathways

[2,2’-Bifuran]-5-carboxylic acid is involved in several metabolic pathways, including those related to the synthesis of bio-based polymers and resins . It interacts with enzymes such as furan-based dimethacrylate synthases and other cofactors, influencing metabolic flux and the levels of various metabolites. These interactions are crucial for the compound’s role in biochemical synthesis and industrial applications.

Transport and Distribution

Within cells and tissues, [2,2’-Bifuran]-5-carboxylic acid is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects. The localization and accumulation of [2,2’-Bifuran]-5-carboxylic acid within specific cellular compartments are essential for its function and activity.

Subcellular Localization

The subcellular localization of [2,2’-Bifuran]-5-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that [2,2’-Bifuran]-5-carboxylic acid can interact with its target biomolecules and participate in various biochemical processes.

properties

IUPAC Name

5-(furan-2-yl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHBJDUGWLRJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596379
Record name [2,2'-Bifuran]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856122-70-8
Record name [2,2'-Bifuran]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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